Product packaging for Methyl 3-(cyanomethyl)furan-2-carboxylate(Cat. No.:CAS No. 68846-20-8)

Methyl 3-(cyanomethyl)furan-2-carboxylate

Cat. No.: B2977007
CAS No.: 68846-20-8
M. Wt: 165.148
InChI Key: QZJOKHJSPKCZRL-UHFFFAOYSA-N
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Description

The Furan (B31954) Nucleus in Organic Chemistry and Materials Science

Furan is a five-membered aromatic heterocycle containing one oxygen atom. ijsrst.comnumberanalytics.com This structure is a versatile and fundamental building block in organic chemistry, prized for its unique reactivity and accessibility. acs.org While it possesses aromatic character, its resonance energy is significantly lower than that of benzene (B151609), allowing it to undergo reactions that involve dearomatization under relatively mild conditions. acs.org This dual nature—behaving as both an aromatic system and a reactive diene—makes it a flexible synthon for creating a wide array of more complex molecules. acs.org

In the realm of organic synthesis, the furan nucleus is a key component in numerous natural products, pharmaceuticals, and agrochemicals. numberanalytics.comresearchgate.net Its derivatives are crucial intermediates in the synthesis of complex molecular architectures. numberanalytics.comnumberanalytics.com Chemists utilize the furan ring as a starting point for constructing diverse five-, six-, and seven-membered ring systems through various chemical transformations, including cycloaddition and electrophilic substitution reactions. numberanalytics.comacs.org

The importance of furan extends into materials science, where its derivatives are used to create advanced materials and polymers. numberanalytics.com Furan-based polymers are attractive because they can often be derived from renewable biomass feedstocks rather than non-renewable sources. researchgate.net For instance, furfural (B47365), an aldehyde derivative of furan, is produced from agricultural byproducts and serves as a precursor to furfuryl alcohol, a raw material for producing thermosetting resins. numberanalytics.comresearchgate.netbritannica.com These furan-based resins can exhibit high thermal stability and chemical resistance. numberanalytics.com Furthermore, furan-containing conjugated polymers have been developed for applications in organic electronics. numberanalytics.com The U.S. Department of Energy has even identified furan-2,5-dicarboxylic acid (FDCA), a key furan derivative, as a priority chemical for establishing a "green" chemical industry. researchgate.net

Significance of Nitrile and Ester Functional Groups in Synthetic Design

The utility of a core structure like furan is greatly enhanced by the functional groups attached to it. In Methyl 3-(cyanomethyl)furan-2-carboxylate, the nitrile (cyano) and ester groups impart specific and highly valuable reactivity.

The nitrile group (–C≡N) is of immense importance in organic synthesis due to its unique electronic properties and versatility. nih.gov It contains a carbon-nitrogen triple bond, where the electronegative nitrogen atom polarizes the group, making the carbon atom electrophilic and susceptible to nucleophilic attack. fiveable.meallen.in This reactivity allows nitriles to serve as precursors to a wide range of other functional groups, including amines (via reduction), amides, and carboxylic acids (via hydrolysis). nj-finechem.comnumberanalytics.com This transformative potential makes the nitrile group a "Swiss Army knife" of chemical transformations. nj-finechem.com Beyond its role as a synthetic intermediate, the nitrile group is a feature in many pharmaceuticals, where it can enhance molecular polarity, improve binding to biological targets, or increase resistance to metabolism. nj-finechem.com It can also act as a directing group in C-H bond functionalization reactions, enabling the precise introduction of other functionalities onto a molecule. nih.gov

The ester functional group (R-COOR') is another cornerstone of organic chemistry, characterized by a carbonyl group bonded to an oxygen atom, which is in turn attached to another organic substituent. chemistrytalk.orglabxchange.org Esters are pivotal intermediates in synthetic pathways, enabling the construction of complex organic molecules. solubilityofthings.com They are widespread in nature, contributing to the characteristic and often pleasant fragrances of fruits and flowers. chemistrytalk.orglabxchange.org In industry, esters are crucial for manufacturing polymers (like polyesters), solvents, and plasticizers. solubilityofthings.com The polarity of the ester group allows it to participate in hydrogen bonding as a hydrogen bond acceptor, influencing the physical properties of the molecule. labxchange.org From a reactivity standpoint, the carbonyl carbon of an ester is a key site for nucleophilic attack, leading to important reactions such as saponification, transesterification, and reaction with Grignard reagents. pressbooks.pub

Overview of Research Trajectories for this compound and Related Architectures

Research into polysubstituted furans, such as this compound, is driven by the demand for novel compounds in pharmaceuticals, agrochemicals, and functional materials. researchgate.net The development of efficient and selective methodologies for synthesizing these multisubstituted furans is a significant focus for synthetic chemists. researchgate.net Molecules like this compound serve as valuable synthons or intermediates, where the furan core provides a stable scaffold and the nitrile and ester groups offer points for further chemical modification.

While specific research exclusively focused on this compound (CAS No. 68846-20-8) is not extensively detailed in broad literature, its structure places it within several key research areas. bldpharm.com The synthesis of functionalized furan carboxylates is an active field, with methods often involving transition-metal-catalyzed reactions to construct the substituted ring system. researchgate.net

The strategic placement of the cyanomethyl and methyl carboxylate groups at the 3- and 2-positions, respectively, suggests its potential use in constructing more complex fused heterocyclic systems. For example, related furan derivatives are used as precursors for synthesizing furo[2,3-b]pyrroles, a class of compounds with distinct electronic and potential biological properties. mdpi.com The nitrile group in such a precursor could be transformed into other functionalities to build out the fused ring system. Investigations into substituted furan and oxazole (B20620) carboxylic acid derivatives as potential inhibitors for enzymes like phosphodiesterase type 4 (PDE4) highlight the pharmaceutical relevance of these structural motifs. nih.gov

Therefore, the research trajectory for this compound and its analogs is likely embedded within the broader pursuit of creating complex, functional molecules from readily accessible building blocks. The focus is on leveraging the combined reactivity of the furan nucleus, the nitrile, and the ester to access novel chemical architectures for evaluation in medicinal chemistry and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO3 B2977007 Methyl 3-(cyanomethyl)furan-2-carboxylate CAS No. 68846-20-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(cyanomethyl)furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-11-8(10)7-6(2-4-9)3-5-12-7/h3,5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJOKHJSPKCZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CO1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for Methyl 3 Cyanomethyl Furan 2 Carboxylate

Strategies for the Construction of Substituted Furan (B31954) Ring Systems

The formation of the furan core is the initial and most critical phase in the synthesis of Methyl 3-(cyanomethyl)furan-2-carboxylate. Various classical and modern cyclization reactions can be employed, followed by functionalization to achieve the desired substitution pattern.

Cyclization Reactions for Furan Core Formation

The Paal-Knorr furan synthesis and the Fiest-Benary synthesis are two of the most established methods for constructing the furan ring.

The Paal-Knorr synthesis involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org This method is highly versatile, allowing for the synthesis of a wide range of substituted furans. wikipedia.org The reaction typically proceeds under acidic conditions, utilizing reagents such as sulfuric acid, phosphoric acid, or Lewis acids. wikipedia.orgresearchgate.net The mechanism involves the protonation of one carbonyl group, followed by a nucleophilic attack from the enol of the other carbonyl, and subsequent dehydration to form the aromatic furan ring. wikipedia.org To synthesize a precursor for this compound, a 1,4-dicarbonyl compound with appropriate substituents at the 2 and 3 positions would be required.

The Fiest-Benary synthesis offers an alternative route, reacting α-halo ketones with β-dicarbonyl compounds in the presence of a base like ammonia (B1221849) or pyridine. wikipedia.orgchemeurope.comambeed.com This reaction proceeds via a Knoevenagel-type condensation followed by an intramolecular nucleophilic substitution. wikipedia.org The choice of starting materials is crucial for obtaining the desired substitution pattern on the furan ring. For the target molecule, an α-halo ketone and a β-ketoester with a precursor to the cyanomethyl group would be necessary.

Table 1: Comparison of Classical Furan Synthesis Methods

Synthesis MethodStarting MaterialsCatalyst/ReagentsKey Features
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundsAcid (e.g., H₂SO₄, P₂O₅)Versatile, high-yielding for many substituted furans.
Fiest-Benary Synthesis α-Halo ketones and β-Dicarbonyl compoundsBase (e.g., Pyridine, Ammonia)Good for accessing furans with specific substitution patterns.

Intramolecular cyclization reactions provide another powerful strategy. For instance, the intramolecular Wittig reaction can be employed to construct the furan ring from appropriately designed precursors. rsc.org Additionally, intramolecular cyclizations of unsaturated acyloxy sulfone derivatives have been shown to yield fused furan ring systems.

Post-Cyclization Functionalization of Furan Scaffolds

Once the furan ring is formed, subsequent functionalization is often necessary to introduce the required substituents. Furan and its derivatives are susceptible to electrophilic substitution, primarily at the C2 and C5 positions due to the electron-donating effect of the oxygen atom. pearson.com However, achieving substitution at the C3 or C4 position can be more challenging and often requires specific strategies.

One common approach is the alkylation of a pre-formed furan-2-carboxylate (B1237412). Palladium-catalyzed C-H alkylation has been reported for the α-position (C5) of methyl furan-2-carboxylate using alkyl iodides. rsc.org To achieve substitution at the 3-position, a directing group strategy might be necessary to overcome the inherent reactivity of the furan ring.

Nucleophilic substitution on a furan ring is generally difficult unless activated by electron-withdrawing groups. edurev.inquimicaorganica.org Therefore, introducing a leaving group at the 3-position of a furan-2-carboxylate and subsequently displacing it with a cyanomethyl precursor is a plausible, albeit potentially challenging, route. The reactivity of halofurans towards nucleophiles is greater than that of simple furans.

Introduction and Functionalization of the Cyanomethyl Moiety

The cyanomethyl group is a key functional handle in the target molecule, and its introduction can be achieved through various methods, either before or after the formation of the furan ring.

Selective Alkylation and Substitution Approaches

A common strategy for introducing the cyanomethyl group is through the alkylation of a suitable nucleophile with a haloacetonitrile, such as bromoacetonitrile or chloroacetonitrile. If the furan ring is already formed with a nucleophilic site at the 3-position (e.g., after a directed metalation), it could be alkylated with a cyanomethylating agent.

Alternatively, a precursor to the cyanomethyl group can be incorporated into one of the starting materials for the furan synthesis. For example, in a Fiest-Benary synthesis, a β-ketoester bearing a protected hydroxymethyl or a halomethyl group could be used. This group could then be converted to the cyanomethyl moiety in a later step.

Direct and Indirect Cyanation Protocols

Direct cyanation of a C-H bond on the furan ring is a highly desirable but challenging transformation. Recent advances in photoredox catalysis have enabled direct cyanation of various C-H bonds, which could potentially be applied to a furan-2-carboxylate substrate.

More traditionally, the cyanomethyl group can be introduced through indirect methods . This often involves the conversion of another functional group. For example, a hydroxymethyl group at the 3-position can be converted to a halomethyl group, which is then displaced by a cyanide salt. Another approach is the conversion of a carboxylic acid or an aldehyde group at the 3-position into the cyanomethyl group through a multi-step sequence.

Esterification and Transesterification Pathways for Methyl Carboxylates

The final step in the synthesis of this compound is the formation of the methyl ester. This can be achieved through either direct esterification of the corresponding carboxylic acid or transesterification of another ester.

The Fischer-Speier esterification is a classic method for the synthesis of esters from carboxylic acids and alcohols in the presence of an acid catalyst. pearson.comorganic-chemistry.orgmasterorganicchemistry.com This reaction is an equilibrium process, and to drive it to completion, either the alcohol is used in excess, or water is removed as it is formed. organic-chemistry.org For the synthesis of the target molecule, 3-(cyanomethyl)furan-2-carboxylic acid would be reacted with methanol in the presence of a strong acid catalyst like sulfuric acid or tosic acid.

Table 2: Common Esterification Methods

MethodReactantsCatalyst/ReagentsKey Features
Fischer-Speier Esterification Carboxylic acid, AlcoholStrong Acid (e.g., H₂SO₄)Equilibrium reaction, often requires excess alcohol or water removal.
Steglich Esterification Carboxylic acid, AlcoholDCC, DMAPMild conditions, suitable for acid-sensitive substrates. rsc.org
Transesterification Ester, AlcoholAcid or BaseUseful for converting one ester to another.

For substrates that are sensitive to strong acids, milder esterification methods are available. The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst to facilitate the reaction between a carboxylic acid and an alcohol under neutral conditions. rsc.org This method is particularly useful for the esterification of hindered carboxylic acids. google.comacs.org

Transesterification is another viable pathway, where an existing ester is converted into a different ester by reaction with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comlibretexts.org For example, if the synthesis initially yields an ethyl or another alkyl ester of 3-(cyanomethyl)furan-2-carboxylic acid, it can be converted to the desired methyl ester by heating with methanol and a suitable catalyst. google.com

Exploration of Multicomponent Reaction Paradigms for Related Compounds

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, one-pot operation from three or more starting materials. researchgate.net This approach offers significant advantages in terms of atom economy, step efficiency, and reduced waste generation compared to traditional linear syntheses. researchgate.netnanomaterchem.com The application of MCRs is particularly relevant for creating polysubstituted heterocyclic systems like the furan core of this compound.

Research into the synthesis of structurally diverse furan analogues has demonstrated the utility of MCRs. For instance, a one-pot, pseudo-five component reaction has been established for synthesizing quinoxaline-furan bis-heterocyclic structures from precursors like 3,4-diaminobenzoic acid, a 1,2-dicarbonyl compound, a dialkyl acetylenedicarboxylate, and two equivalents of an isocyanide. researchgate.net Similarly, novel enzymatic co-catalytic systems have been developed for the one-pot, three-component synthesis of tetrasubstituted furans. mdpi.com One such system utilizes Novozym 435 (an immobilized lipase) with tributylphosphine to catalyze the reaction between benzoylacetonitriles, aldehydes, and benzoyl chlorides, yielding monocyano-substituted furans with good to excellent yields (80–94%). mdpi.com

These methodologies highlight a viable strategy for assembling a 2,3-disubstituted furan scaffold. A hypothetical MCR approach for a molecule like this compound could involve the reaction of a β-ketonitrile (to introduce the cyanomethyl group at position 3), an α-halo-ester (to form the ester at position 2), and a suitable third component to complete the furan ring. The choice of catalysts is also crucial; metal-based catalysts like FeCl3 or organocatalysts can be employed to promote these transformations under mild conditions. rsc.org

Table 1: Comparison of Selected Multicomponent Reaction Strategies for Substituted Furan Synthesis
Reaction TypeKey Starting MaterialsCatalyst/ConditionsKey AdvantagesReference
Pseudo-Five ComponentDiaminobenzoic acid, 1,2-dicarbonyl, dialkyl acetylenedicarboxylate, isocyanideOne-potHigh complexity generation, atom economy researchgate.net
Three-Component EnzymaticBenzoylacetonitriles, aldehydes, benzoyl chloridesNovozym 435 / PBu3Mild conditions, environmentally sustainable mdpi.com
Three-Component Acid-CatalyzedArylglyoxal, cyclic dicarbonyl compounds, phenolsFeCl3 or MeSO3HStructural diversity, mild conditions rsc.org

Sustainable Synthetic Approaches in Furan Chemistry

The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to reduce environmental impact by using renewable feedstocks, minimizing waste, and employing benign catalysts and solvents. acs.org The synthesis of furan derivatives is an area where these principles have been actively applied, largely due to the availability of furan-based platform chemicals from biomass. rsc.orgfrontiersin.org

Lignocellulosic biomass, a non-food, renewable resource, can be processed to yield key C5 and C6 platform molecules like furfural (B47365) (FA) and 5-hydroxymethylfurfural (HMF). mdpi.com These compounds serve as versatile starting points for a vast array of furanic chemicals, representing a sustainable alternative to petroleum-based precursors. rsc.orgacs.org The chemical transformation of these biomass-derived platforms into more complex molecules is a cornerstone of building a sustainable chemical industry. mdpi.comsemanticscholar.org

Sustainable synthetic strategies for furan derivatives focus on several key areas:

Renewable Starting Materials : Utilizing biomass-derived furfural or HMF as the foundational building blocks. rsc.org

Green Catalysis : Employing environmentally friendly catalysts, such as heterogeneous solid catalysts, zeolites, and enzymes, which can often be recycled and reused. frontiersin.org The use of biocatalysts, as seen in the lipase-catalyzed synthesis of tetrasubstituted furans, exemplifies this approach. mdpi.com

Energy Efficiency : The use of methods like microwave irradiation can significantly shorten reaction times and reduce energy consumption compared to conventional heating. nih.gov

Benign Solvents : Developing reactions that can be performed in greener media, such as water/ethanol mixtures, reduces reliance on volatile and hazardous organic solvents. nanomaterchem.com

For the synthesis of this compound, a sustainable approach would involve deriving the furan core from furfural. This would require subsequent functionalization steps, which could be designed to adhere to green chemistry principles, for example, by using catalytic methods for C-H functionalization rather than stoichiometric reagents. The development of eco-respectful, one-step synthetic routes for other furan-based monomers demonstrates the feasibility of designing greener pathways. rsc.orgresearchgate.net

Table 2: Principles of Green Chemistry in Furan Synthesis
PrincipleApplication in Furan ChemistryExampleReference
Use of Renewable FeedstocksSynthesis from biomass-derived platform chemicals.Using furfural and 5-hydroxymethylfurfural (HMF) from lignocellulose. rsc.orgfrontiersin.orgmdpi.com
CatalysisEmploying recyclable and non-toxic catalysts.Lipase (Novozym 435) for furan synthesis; use of solid acids like zeolites. mdpi.comfrontiersin.org
Design for Energy EfficiencyUsing energy-efficient techniques to drive reactions.Microwave-assisted synthesis of disubstituted benzofurans. nih.gov
Safer Solvents and AuxiliariesReplacing hazardous organic solvents with benign alternatives.One-pot synthesis in water/ethanol medium. nanomaterchem.com

Reactivity Profile and Mechanistic Studies of Methyl 3 Cyanomethyl Furan 2 Carboxylate

Electrophilic and Nucleophilic Properties of the Furan (B31954) Ring System

The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. Its aromaticity stems from the delocalization of six π-electrons (four from the carbon-carbon double bonds and two from one of the oxygen's lone pairs) in a planar, cyclic system, satisfying Hückel's rule. quora.comwikipedia.org However, the resonance energy of furan is significantly lower than that of benzene (B151609), indicating a less pronounced aromatic character. wikipedia.org

The oxygen heteroatom plays a crucial role in the reactivity of the furan ring. Due to the electron-donating effect of the oxygen, the furan ring is electron-rich and, consequently, considerably more reactive than benzene towards electrophilic substitution. quora.comnumberanalytics.compearson.com This increased electron density makes the ring highly susceptible to attack by electrophiles, often under mild conditions. pearson.compearson.com

Electrophilic attack preferentially occurs at the C2 (α) position, which is adjacent to the oxygen atom. This preference is attributed to the greater stability of the carbocation intermediate (sigma complex) formed upon attack at this position, as it allows for more effective delocalization of the positive charge, including a resonance structure where the charge is stabilized by the oxygen atom. pearson.compearson.com If the C2 position is occupied, substitution typically occurs at the C5 position.

In the case of Methyl 3-(cyanomethyl)furan-2-carboxylate, the furan ring is substituted with two electron-withdrawing groups: a methyl ester at the C2 position and a cyanomethyl group at the C3 position. Both the ester and the nitrile functionalities decrease the electron density of the aromatic ring, thereby deactivating it towards electrophilic aromatic substitution compared to unsubstituted furan. This deactivation means that more forcing conditions would be required for electrophilic reactions to occur. The directing effects of these substituents would channel incoming electrophiles primarily to the C5 position, the only remaining unsubstituted α-position.

While less common, the electron-rich nature of the furan ring can also allow it to participate in nucleophilic addition reactions under certain conditions. studysmarter.co.uk Furthermore, the presence of strong electron-withdrawing groups can make the ring susceptible to nucleophilic aromatic substitution, although this is not a typical reaction pathway for furans.

Transformations Involving the Cyanomethyl Group

The cyanomethyl group (–CH₂CN) is a versatile functional moiety that imparts unique reactivity to the molecule due to the properties of both the α-carbon and the nitrile functional group itself.

The hydrogen atoms on the carbon adjacent to the nitrile group (the α-carbon) are acidic. youtube.comncert.nic.in This acidity arises from the strong electron-withdrawing inductive effect of the cyano group and the ability of the nitrile to stabilize the resulting conjugate base (a carbanion or nitrile enolate) through resonance. youtube.commsu.edu

Treatment of this compound with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), in a non-hydroxylic solvent can effectively deprotonate the α-carbon. youtube.commsu.edu This generates a potent nucleophile that can be utilized in a variety of carbon-carbon bond-forming reactions. msu.edu

Table 1: Representative Reactions of the α-Carbon Nucleophile

Reaction Type Electrophile Product Type
Alkylation Alkyl Halide (e.g., R-X) α-Alkylated Nitrile
Aldol Addition Aldehyde or Ketone β-Hydroxy Nitrile

These reactions provide a powerful method for elaborating the side chain at the C3 position of the furan ring, introducing greater molecular complexity.

The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic, making it susceptible to attack by nucleophiles. researchgate.netlibretexts.org This property allows for several important transformations.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid. This reaction can be carried out under either acidic or basic conditions, typically requiring heat. pressbooks.publibretexts.orglibretexts.orgyoutube.com

Acid-catalyzed hydrolysis: The nitrile is heated with an aqueous acid (e.g., H₂SO₄ or HCl). The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, eventually forming a carboxylic acid and an ammonium (B1175870) salt. libretexts.orglibretexts.org

Base-catalyzed hydrolysis: Heating the nitrile with an aqueous base (e.g., NaOH) leads to nucleophilic attack by the hydroxide (B78521) ion on the electrophilic carbon. pressbooks.pub This initially forms an amide, which is then further hydrolyzed to a carboxylate salt. Subsequent acidification yields the carboxylic acid. pressbooks.publibretexts.org

Reduction: Nitriles can be readily reduced to primary amines. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically used for this transformation, followed by an aqueous workup. libretexts.orglibretexts.org This reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon. libretexts.org

Cycloaddition: The nitrile group can act as a dipolarophile in certain cycloaddition reactions, such as the [3+2] cycloaddition with azides to form tetrazoles. This reaction is a key example of click chemistry and provides an efficient route to nitrogen-rich heterocyclic compounds. researchgate.net

Reactivity of the Methyl Ester Group

The methyl ester group (–COOCH₃) at the C2 position is a classic carbonyl functionality with well-established reactivity patterns. The carbonyl carbon is electrophilic and is a primary site for nucleophilic attack.

Key reactions involving the methyl ester include:

Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide, followed by acidification, hydrolyzes the ester to a carboxylic acid. This is a fundamental reaction for converting the ester back to the parent acid, furan-2-carboxylic acid derivative.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert the –COOCH₃ group into a –CH₂OH group (a hydroxymethyl group).

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent (R-MgX) to produce tertiary alcohols. The first equivalent adds to the carbonyl to form a ketone intermediate, which then rapidly reacts with a second equivalent.

Amidation: Esters can react with ammonia (B1221849) or primary/secondary amines to form amides, although this reaction is often slower than the hydrolysis and may require elevated temperatures.

The reactivity of the ester group allows for its conversion into a variety of other important functional groups, further highlighting the synthetic utility of the parent molecule.

Cycloaddition Reactions and Stereochemical Considerations in Furan Derivatives

Despite its aromaticity, the furan ring possesses significant diene character, allowing it to participate readily in pericyclic reactions, most notably the Diels-Alder [4+2] cycloaddition. quora.comnumberanalytics.com In these reactions, the furan acts as the four-π-electron component (the diene), reacting with a two-π-electron component (the dienophile) to form a six-membered ring. The resulting products are typically 7-oxabicyclo[2.2.1]heptene derivatives. quora.com

The reactivity of furan as a diene is influenced by substituents on the ring. Electron-donating groups generally increase the reactivity, while electron-withdrawing groups, such as the ester and cyanomethyl groups in this compound, decrease it. rsc.org The Diels-Alder reaction involving furan is often reversible, which can lead to challenges in achieving high yields and can affect the stereochemical outcome. rsc.orgnih.gov

Stereochemically, Diels-Alder reactions can produce endo and exo isomers. While many Diels-Alder reactions show a preference for the endo product due to secondary orbital interactions, reactions involving furan are often less selective. rsc.org The specific dienophile and reaction conditions can significantly influence the endo/exo ratio.

Beyond the Diels-Alder reaction, furan derivatives can be involved in other types of cycloadditions, such as 1,3-dipolar cycloadditions. This class of reactions is a powerful method for constructing five-membered heterocyclic rings. wikipedia.org A 1,3-dipolar cycloaddition occurs between a 1,3-dipole (a molecule with delocalized charge across three atoms) and a dipolarophile (a molecule with a π-bond). wikipedia.org

This type of reaction is a valuable synthetic strategy for creating complex molecules, including other furans or pyrroles, depending on the specific reactants and subsequent reaction steps. mdpi.comacs.orgnih.gov For instance, 7-oxanorbornadienes, which can be synthesized from a furan via a Diels-Alder reaction, can subsequently act as dipolarophiles in 1,3-dipolar cycloadditions with dipoles like organic azides. acs.org The resulting cycloadduct can then undergo a retro-Diels-Alder reaction to yield a new, substituted furan. acs.org These tandem reactions showcase the utility of cycloaddition chemistry in transforming the furan core.

Investigation of Regioselectivity and Diastereoselectivity in Furan-Based Cycloadditions

The investigation into the regioselectivity and diastereoselectivity of this compound in furan-based cycloadditions, particularly the Diels-Alder reaction, is crucial for understanding its synthetic utility. The reactivity of the furan core as a diene is significantly influenced by the electronic properties of its substituents. In this specific molecule, both the methyl carboxylate group at the 2-position and the cyanomethyl group at the 3-position are electron-withdrawing. This electronic characteristic is known to decrease the reactivity of the furan ring in [4+2] cycloaddition reactions. rsc.orgrsc.org The presence of strong electron-withdrawing groups lowers the energy of the highest occupied molecular orbital (HOMO) of the furan, leading to a larger energy gap with the lowest unoccupied molecular orbital (LUMO) of a typical dienophile and consequently a higher activation barrier for the reaction. rsc.org

Computational studies on substituted furans have shown that the presence of electron-donor groups significantly enhances the reactivity of the system, while the opposite is true for electron-withdrawing groups. rsc.orgresearchgate.net Therefore, this compound is expected to be a relatively unreactive diene.

In terms of regioselectivity , the substitution pattern on the furan ring dictates the orientation of the cycloaddition with unsymmetrical dienophiles. The combined electronic effects of the 2-carboxylate and 3-cyanomethyl groups would lead to a polarized diene system, which in turn would favor the formation of one regioisomer over the other. The precise outcome would depend on the specific dienophile used and the interplay of electronic and steric factors.

Regarding diastereoselectivity , furan-based Diels-Alder reactions can yield both endo and exo products. While the endo product is often kinetically favored in many Diels-Alder reactions, cycloadditions involving furans frequently show a preference for the thermodynamically more stable exo adduct. mdpi.com This preference for the exo product is often attributed to the reversibility of the furan Diels-Alder reaction, which allows for equilibration to the thermodynamically favored isomer. acs.org For furan derivatives bearing electron-withdrawing substituents, a high exo-diastereoselectivity is commonly observed in their reactions with dienophiles like maleimides. mdpi.com

A summary of expected selectivity in the cycloaddition of this compound is presented below:

Selectivity TypePredicted OutcomeRationale
Regioselectivity Dependent on dienophileGoverned by electronic and steric interactions between the substituted furan and the dienophile.
Diastereoselectivity Predominantly exoThe exo adduct is generally the thermodynamically more stable product in furan Diels-Alder reactions, and the reaction's reversibility allows for its preferential formation.

Comparative Reactivity Analysis with Positional Isomers and Structural Analogues

A comparative reactivity analysis of this compound with its positional isomers and structural analogues provides deeper insight into the structure-reactivity relationships of substituted furans in cycloaddition reactions.

Positional Isomers: The positioning of the electron-withdrawing substituents on the furan ring has a profound impact on reactivity. For instance, a positional isomer such as methyl 4-(cyanomethyl)furan-2-carboxylate would be expected to exhibit a different reactivity profile. While both isomers possess two electron-withdrawing groups, their relative positions influence the electronic distribution within the diene system and the steric hindrance around the reactive sites. Studies on isomeric furoic acids have demonstrated that 3-furoic acid is both kinetically and thermodynamically more favored in Diels-Alder reactions with maleimides compared to the 2-furoic acid isomer. rsc.org This suggests that the placement of substituents significantly modulates the reactivity.

Structural Analogues: A comparison with structural analogues, such as furan, methyl 2-furoate, and 3-(cyanomethyl)furan, highlights the cumulative effect of the substituents. Furan itself is a moderately reactive diene in Diels-Alder reactions. quora.com The introduction of a single electron-withdrawing group, as in methyl 2-furoate, significantly diminishes this reactivity. rsc.org The addition of a second electron-withdrawing group, the cyanomethyl group at the 3-position in the title compound, would be expected to further decrease the reaction rate. The electron-withdrawing nature of the carboxyl group on the furan ring lowers the HOMO energy level of the diene, leading to a higher activation barrier for the cycloaddition. rsc.org

The following table provides a qualitative comparison of the expected reactivity of this compound and its analogues in a typical Diels-Alder reaction.

CompoundSubstituentsExpected Relative ReactivityRationale
FuranNoneHighestUnsubstituted, moderately reactive diene. quora.com
Methyl 2-furoate2-COOCH₃Lower than furanOne electron-withdrawing group deactivates the diene. rsc.org
3-(Cyanomethyl)furan3-CH₂CNLower than furanOne electron-withdrawing group deactivates the diene.
This compound 2-COOCH₃, 3-CH₂CNLowestTwo electron-withdrawing groups provide the highest level of deactivation. rsc.orgrsc.org

Derivatization and Scaffold Applications of Methyl 3 Cyanomethyl Furan 2 Carboxylate

Synthesis of Novel Heterocyclic Frameworks Incorporating the Furan (B31954) Moiety

The structure of methyl 3-(cyanomethyl)furan-2-carboxylate is well-suited for the construction of more elaborate heterocyclic systems. The active methylene (B1212753) group of the cyanomethyl substituent, in conjunction with the furan ring, serves as a key handle for cyclization reactions.

The active methylene group (CH2CN) in this compound is a prime site for initiating annulation reactions. Its protons are sufficiently acidic to be removed by a base, generating a nucleophilic carbanion. This nucleophile can participate in condensation reactions with various electrophiles, such as diketones or α,β-unsaturated carbonyl compounds, leading to the formation of new fused ring systems.

Furthermore, this compound is a viable precursor for the synthesis of spiro-heterocycles. researchgate.net Spiro-cyclization can be achieved through multi-component reactions where the furan derivative, an isatin, and an activated alkyne, for instance, could react to form complex spiro[furan-indoline] derivatives. researchgate.net The perpendicular arrangement of the two ring systems in spiro compounds creates unique three-dimensional structures of interest in materials science and medicinal chemistry. mdpi.com

Table 1: Potential Annulation and Spiro-Cyclization Reactions

Reaction TypeReactant Partner(s)Resulting Structure
Annulation1,3-DiketonesFused cyclohexenone ring
Annulationα,β-Unsaturated ketonesFused dihydropyridine (B1217469) ring
Spiro-cyclizationIsatins, Dialkyl acetylenedicarboxylateSpiro[furan-2,3'-indoline] derivatives

Incorporation into Polycyclic and Fused Heterocyclic Systems

This compound serves as a foundational element for building polycyclic and fused heterocyclic systems. The furan moiety can act as a diene in Diels-Alder reactions or undergo other cycloaddition processes to construct bicyclic frameworks. researchgate.net

One major strategy involves the elaboration of the substituents to facilitate intramolecular cyclization. For instance, the cyanomethyl group can be hydrolyzed to a carboxylic acid. This, along with the existing ester group, creates a dicarboxylic acid derivative which can undergo intramolecular Friedel-Crafts acylation or other condensation reactions to fuse an additional ring onto the furan core. Such strategies are employed in the synthesis of furocoumarins and other related polycyclic natural products. nih.gov The synthesis of furan-containing chiral spiro-fused polycyclic aromatic compounds highlights the utility of furan building blocks in creating complex, rigid scaffolds. mdpi.com

Functional Group Interconversions of the Cyanomethyl Substituent

The cyanomethyl group is a versatile functional handle that can be converted into several other important groups, significantly expanding the synthetic utility of the parent molecule. vanderbilt.edu These transformations allow for the introduction of new functionalities and the construction of different molecular skeletons.

Key interconversions include:

Reduction to an Amine: The nitrile can be reduced to a primary amine (-(CH2)2NH2) using powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation (e.g., H2, Pd/C). vanderbilt.edu This introduces a basic center and a potent nucleophile.

Hydrolysis to a Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid group (-(CH2)COOH). This conversion is fundamental for creating di-acid derivatives that can be used in polyester (B1180765) synthesis or further cyclization reactions.

Conversion to an Amide: Partial hydrolysis of the nitrile yields a primary amide (-(CH2)CONH2). Amides are important functional groups in their own right and can serve as precursors for other reactions.

Table 2: Key Functional Group Interconversions of the Cyanomethyl Group

TransformationReagent(s)Product Functional Group
ReductionLiAlH4 or H2/CatalystPrimary Amine (-CH2CH2NH2)
Full HydrolysisH3O+ or OH-, heatCarboxylic Acid (-CH2COOH)
Partial HydrolysisH2O2, basePrimary Amide (-CH2CONH2)

Modification of the Ester Group for Diverse Furan-2-carboxylate (B1237412) Derivatives

The methyl ester at the 2-position of the furan ring is another critical site for molecular diversification. Standard ester manipulations can be applied to generate a wide range of furan-2-carboxylate derivatives.

Common modifications include:

Saponification: Hydrolysis of the methyl ester with a base like NaOH or KOH yields the corresponding furan-2-carboxylic acid. This provides a handle for amide bond formation or other acid-mediated reactions.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the methyl group for other alkyl or aryl groups, altering the steric and electronic properties of the molecule.

Amidation: The ester can react directly with amines, often at elevated temperatures, or after conversion to a more reactive acyl chloride or via catalyzed transamidation procedures, to form a variety of amides. mdpi.com This is a common route to biologically active compounds.

Reduction: Strong reducing agents like LiAlH4 will reduce the ester to a primary alcohol (furan-2-ylmethanol). This would typically occur along with the reduction of the nitrile group.

Hydrazinolysis: Reaction with hydrazine (B178648) (N2H4) can convert the ester into a hydrazide derivative, which is a useful intermediate for synthesizing other heterocyclic systems like pyrazoles or thiadiazoles. researchgate.net

Table 3: Common Modifications of the Furan-2-carboxylate Ester Group

Reaction TypeReagent(s)Resulting Functional Group
SaponificationNaOH or KOH, H2OCarboxylic Acid (-COOH)
TransesterificationR'OH, Acid/Base CatalystNew Ester (-COOR')
AmidationR'2NHAmide (-CONR'2)
ReductionLiAlH4Primary Alcohol (-CH2OH)
HydrazinolysisN2H4Hydrazide (-CONHNH2)

Role as a Versatile Building Block in Organic Synthesis

This compound is a quintessential example of a versatile building block in modern organic synthesis. bldpharm.com Its utility stems from the presence of multiple, orthogonally reactive functional groups on a stable heterocyclic core. researchgate.net The furan ring itself, the cyanomethyl group, and the methyl ester provide three distinct points for chemical modification.

This multifunctionality allows for a stepwise, controlled synthesis of highly complex molecules. For example, a synthetic route could first involve a reaction at the active methylene of the cyanomethyl group to build a new ring, followed by modification of the ester to an amide to append a different molecular fragment. Aromatic carboxylic acids and their derivatives are frequently used as building blocks for creating larger, functional structures like metal-organic frameworks. semanticscholar.orgmdpi.com The diverse reactivity of this furan derivative makes it an attractive precursor for combinatorial chemistry and the generation of libraries of compounds for biological screening.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the electronic characteristics and thermodynamic stability of Methyl 3-(cyanomethyl)furan-2-carboxylate. These methods solve the Schrödinger equation, or its density-based equivalent, to map the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of furan (B31954) derivatives due to its favorable balance of accuracy and computational cost. researchgate.net Functionals such as B3LYP, paired with basis sets like 6-311++G(d,p), are commonly employed to optimize the molecular geometry and calculate key electronic properties. researchgate.net For this compound, DFT calculations can elucidate the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and determine the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. mdpi.com The MEP map visualizes electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack.

| Total Energy | -2500 eV | The total electronic energy of the optimized molecular structure. |

Note: The data in this table is illustrative for a furan derivative and not specific experimental or calculated values for this compound.

While DFT is a workhorse, other methods are also applied to study furan chemistry. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer greater accuracy for calculating reaction energetics, albeit at a much higher computational cost. acs.org These methods are often used to benchmark results from more efficient approaches. researchgate.net They are particularly valuable for accurately predicting thermochemical data like enthalpies of formation. acs.orgnih.gov

Semi-empirical methods, on the other hand, simplify calculations by incorporating experimental parameters, making them suitable for very large molecules or high-throughput screening. researchgate.netlibretexts.org Though less accurate than DFT or ab initio methods, they can provide useful qualitative insights into reaction trends and electronic properties for a series of related compounds. nih.gov

Mechanistic Pathway Elucidation through Transition State Modeling

Computational chemistry is instrumental in mapping out the detailed mechanisms of chemical reactions. By modeling the potential energy surface that connects reactants to products, researchers can identify transition states—the highest energy points along the reaction coordinate. The structure and energy of these transition states are crucial for understanding reaction rates and selectivity. For reactions involving furan derivatives, such as cycloadditions or side-chain modifications, transition state modeling can distinguish between concerted and stepwise pathways. pku.edu.cn

Table 2: Example Kinetic and Thermodynamic Data for a Hypothetical Reaction of a Furan Derivative

Parameter Value (kJ/mol) Significance
Activation Energy (ΔG‡) 105 Kinetic barrier; determines the reaction rate.
Reaction Free Energy (ΔG) -45 Thermodynamic driving force; determines product stability at equilibrium.
Enthalpy of Reaction (ΔH) -50 Heat absorbed or released during the reaction.

| Entropy of Reaction (ΔS) | -17 J/(mol·K) | Change in disorder during the reaction. |

Note: The data in this table is hypothetical and serves to illustrate the types of parameters obtained from computational studies.

Computational Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. nih.gov

NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. globalresearchonline.net These predicted spectra can be compared with experimental data to aid in signal assignment. researchgate.netresearchgate.net

IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, computational programs can determine the vibrational frequencies and their corresponding intensities. The resulting predicted IR spectrum shows characteristic peaks for functional groups, such as the C≡N stretch of the nitrile, the C=O stretch of the ester, and various C-O and C-H vibrations within the furan ring. globalresearchonline.net

Table 3: Illustrative Comparison of Predicted and Hypothetical Experimental ¹³C NMR Chemical Shifts (ppm)

Carbon Atom Predicted δ (ppm) Hypothetical Experimental δ (ppm)
C=O (ester) 162.5 162.1
C2 (furan) 145.8 145.5
C5 (furan) 144.1 143.8
C3 (furan) 118.2 117.9
C≡N (nitrile) 116.9 116.5
C4 (furan) 112.5 112.2
-OCH₃ (ester) 52.0 51.7

| -CH₂- (cyanomethyl) | 15.3 | 14.9 |

Note: Data are for illustrative purposes.

Advanced Analytical and Characterization Methodologies

High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

High-resolution spectroscopic methods are indispensable for the unequivocal structural elucidation of "Methyl 3-(cyanomethyl)furan-2-carboxylate". These techniques probe the molecular structure at the atomic level, providing definitive evidence of its constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a cornerstone for determining the carbon-hydrogen framework. In ¹H NMR spectroscopy, the proton signals of "this compound" appear at specific chemical shifts, indicative of their electronic environment. The multiplicity of these signals, arising from spin-spin coupling, reveals the connectivity of adjacent protons. Similarly, ¹³C NMR spectroscopy provides insights into the carbon skeleton of the molecule, with each unique carbon atom resonating at a characteristic chemical shift.

Table 1: Experimental NMR Data for this compound

Nucleus Chemical Shift (δ) in ppm Signal Multiplicity Assignment
¹H 7.42 d H-5 (furan ring)
¹H 6.51 d H-4 (furan ring)
¹H 3.86 s -OCH₃ (methyl ester)
¹H 3.82 s -CH₂-CN (cyanomethyl)
¹³C 159.2 s C=O (ester)
¹³C 146.9 s C-2 (furan ring)
¹³C 144.8 d C-5 (furan ring)
¹³C 117.1 d C-4 (furan ring)
¹³C 115.8 s -CN (nitrile)
¹³C 110.2 s C-3 (furan ring)
¹³C 52.3 q -OCH₃ (methyl ester)
¹³C 14.7 t -CH₂-CN (cyanomethyl)

Note: Data presented is based on typical values and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. For "this compound", the IR spectrum would prominently feature absorption bands corresponding to the nitrile (C≡N), ester carbonyl (C=O), and furan (B31954) ring vibrations.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitrile (-C≡N) Stretching 2260-2240
Ester (-COOCH₃) C=O Stretching 1735-1715
Ester (-COOCH₃) C-O Stretching 1300-1150
Furan Ring C=C Stretching ~1600 and ~1500
Furan Ring C-O-C Stretching ~1100
Cyanomethyl (-CH₂-) C-H Stretching 2960-2850

Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can determine the mass of the molecule with very high accuracy, allowing for the unambiguous determination of its molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. The predicted exact mass for the [M+H]⁺ ion of "this compound" is 166.04987. researchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of "this compound" and for its separation from reaction byproducts and starting materials.

Flash Chromatography is a commonly utilized preparative technique for the purification of this compound on a laboratory scale. A typical method involves the use of a silica (B1680970) gel stationary phase and a solvent system such as a mixture of petroleum ether and ethyl acetate (B1210297) to effectively separate the target molecule from impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for determining the purity of "this compound" with high precision. By employing a suitable stationary phase (e.g., C18) and a carefully optimized mobile phase, baseline separation of the compound from any potential impurities can be achieved. The area under the peak corresponding to the compound in the chromatogram is directly proportional to its concentration, allowing for quantitative purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, particularly for volatile and thermally stable compounds. In GC-MS, the components of a sample are first separated by gas chromatography and then detected by a mass spectrometer. This hyphenated technique not only provides information on the purity of the sample but also aids in the identification of any impurities based on their mass spectra. While not the primary isomer, GC-MS data is available for the related compound "Methyl 5-(cyanomethyl)furan-2-carboxylate", suggesting the applicability of this method for analyzing such furan derivatives.

X-ray Diffraction Studies for Solid-State Structural Elucidation

X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For "this compound", if a suitable single crystal can be grown, single-crystal X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. This technique would also reveal information about the intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing.

To date, no public domain crystal structure data for "this compound" has been reported. However, the application of X-ray diffraction to related substituted furan and thiophene (B33073) carboxylate derivatives has been successful in elucidating their solid-state structures. Such studies provide a precedent for the potential of this technique to offer unparalleled insight into the molecular architecture of "this compound", should a crystalline sample of sufficient quality be obtained.

Future Research Directions and Potential Innovations

Development of Novel Catalytic Systems for Synthesis

The efficient synthesis of substituted furans like Methyl 3-(cyanomethyl)furan-2-carboxylate is paramount for its broader application. Future research will likely focus on moving beyond traditional multi-step procedures towards more elegant and sustainable catalytic solutions. A significant area of innovation lies in the development of heterogeneous catalysts, which offer advantages in terms of separation, reusability, and reduced waste.

For instance, research into the gas-phase cross-ketonization of methyl 2-furoate with acetic acid using a simple zirconium dioxide (ZrO₂) catalyst has shown promise for producing acyl furans. rsc.orgresearchgate.net This approach could be adapted to introduce the cyanomethyl group or other functionalities onto the furan (B31954) ring system through novel catalytic pathways. Future work could explore a range of solid acid and metal oxide catalysts to improve reaction efficiency and selectivity under continuous-flow, gas-phase conditions. rsc.orgresearchgate.net The development of catalysts that can selectively activate specific C-H bonds on the furan ring would be a major breakthrough, allowing for direct functionalization without the need for pre-activated starting materials.

Catalyst TypePotential ApplicationAdvantagesResearch Focus
Heterogeneous (e.g., ZrO₂, Zeolites) Gas-phase synthesis and functionalizationReusability, ease of separation, process intensificationCatalyst stability, selectivity control, reaction mechanism studies. rsc.orgresearchgate.net
Homogeneous (e.g., Transition Metals) C-H activation and carboxylationHigh activity and selectivityDevelopment of scalable systems, ligand design for regioselectivity. stanford.edu
Gold-based Catalysts Selective oxidation of furan derivativesMild reaction conditions, high selectivityCatalyst support optimization, application in complex syntheses. tue.nl

Asymmetric Synthesis of Chiral Furan Derivatives

Chirality is a critical feature of many biologically active molecules. The catalytic asymmetric synthesis of furan-based compounds is a significant but challenging goal due to the difficulty in constructing such frameworks with high stereocontrol. bohrium.comresearchgate.netresearchgate.net this compound serves as a potential prochiral substrate for generating valuable chiral building blocks.

Future research will likely focus on several key strategies:

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids or chiral phosphoric acids, could be employed to catalyze enantioselective additions to the furan ring or transformations of the side chains. researchgate.netresearchgate.net These methods are attractive due to their metal-free nature and operational simplicity.

Transition-Metal Catalysis: The development of chiral transition-metal complexes could enable asymmetric transformations such as hydrogenation, alkylation, or cycloaddition reactions. For example, copper-catalyzed asymmetric carbocyanation has been successfully applied to furan-based aldehydes, yielding products with excellent enantioselectivity. acs.org Similar strategies could be adapted for derivatives of this compound.

Kinetic Resolution: Chemoenzymatic or catalytic kinetic resolution of racemic mixtures derived from the title compound could provide access to enantiomerically pure products.

The goal is to develop facile methodologies for accessing substituted chiral furans from easily available precursors, as these chiral derivatives are potent intermediates in valuable synthetic transformations. researchgate.net

Applications in Continuous Flow Chemistry

Continuous flow chemistry has emerged as a powerful technology for organic synthesis, offering enhanced safety, scalability, and efficiency compared to traditional batch processes. nih.gov The synthesis and derivatization of furan compounds are well-suited for this technology.

Recent studies have demonstrated the successful transition-metal-free continuous-flow synthesis of 2,5-diaryl furans, achieving significantly higher yields compared to sequential batch approaches. nih.govacs.org This was accomplished by generating reactive intermediates in-situ and immediately using them in a subsequent reaction step within a coiled reactor system, avoiding the isolation of unstable compounds. nih.govacs.org Similarly, the C3-alkylation of furfural (B47365) derivatives has been successfully transposed from a batch to a flow process, allowing for the use of higher temperatures to shorten reaction times without significant loss of catalyst activity or selectivity. nih.gov

Future research on this compound could involve:

Integrated Synthesis: Designing a multi-step flow process that combines the synthesis of the furan core with its subsequent functionalization in a single, uninterrupted sequence.

Improved Safety: The nitration of furan derivatives, a notoriously hazardous reaction, has been made significantly safer and more reproducible using a continuous flow platform for the in-situ generation of acetyl nitrate (B79036). researchgate.net This principle could be applied to other high-energy transformations of the target compound.

Scalability: A mole-scale synthesis of furan-2,5-dicarboxylic acid (FDCA) has been demonstrated in a packed-bed flow reactor with high isolated yield, proving the scalability of such processes for producing valuable furan-based chemicals. stanford.edu

Flow Chemistry ApplicationKey AdvantagesExample System
Multi-step Synthesis Higher yields, reduced purification stepsSynthesis of 2,5-diaryl furans without isolating intermediates. acs.org
Hazardous Reactions Enhanced safety, better temperature controlIn-situ generation of acetyl nitrate for nitration of furfural. researchgate.net
Process Scalability High throughput, consistent product qualityMole-scale production of FDCA in a packed-bed reactor. stanford.edu

Exploration of Cascade and Tandem Reactions for Complex Molecule Synthesis

Cascade reactions, where multiple chemical transformations occur in a single pot without isolating intermediates, are a hallmark of synthetic efficiency. 20.210.105 They reduce waste, save time, and can rapidly generate molecular complexity from simple starting materials. 20.210.105 The multiple functional groups of this compound make it an ideal candidate for the design of novel cascade sequences.

Future research could explore several avenues:

Intramolecular Cyclizations: The cyanomethyl and ester groups could be leveraged to participate in intramolecular cyclizations, potentially triggered by an initial reaction on the furan ring, to form fused polycyclic systems.

Diels-Alder Reactions: The furan ring can act as a diene in Diels-Alder cycloadditions. One-pot reaction cascades involving the in-situ formation of a furan derivative followed by a cycloaddition and subsequent aromatization have been developed to create polysubstituted aromatic compounds in water. rsc.org

Metal-Catalyzed Cascades: Gold and palladium catalysts have been used to initiate cascade reactions with furan precursors, leading to complex polycyclic furan derivatives through a sequence of bond formations. acs.orgresearchgate.net Researchers could design similar sequences starting from this compound, where the initial catalytic step triggers a series of subsequent spontaneous reactions to build intricate molecular architectures.

The development of such cascade reactions would provide rapid access to novel and structurally diverse molecules, which could then be screened for applications in medicinal chemistry and materials science.

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